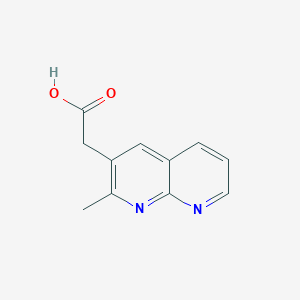

2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid

Description

2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a methyl group at position 2 and an acetic acid moiety at position 3. The 1,8-naphthyridine scaffold is known for its versatile biological activity, including antibacterial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name |

2-(2-methyl-1,8-naphthyridin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-9(6-10(14)15)5-8-3-2-4-12-11(8)13-7/h2-5H,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFKTKQDPXQZMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC=NC2=N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electronic Effects of Substituents

The methyl group at position 2 acts as an electron-donating group, stabilizing the naphthyridine ring through hyperconjugation. Conversely, the acetic acid moiety at position 3 introduces electron-withdrawing character, polarizing the ring and directing electrophilic substitution to adjacent positions. This duality complicates direct functionalization, requiring protective strategies or sequential synthetic steps.

Friedlälder Annulation for Core Synthesis

The Friedländer reaction remains the most widely used method for constructing 1,8-naphthyridines. This one-pot condensation between 2-aminopyridine derivatives and ketones or diketones enables rapid assembly of the bicyclic framework.

Optimization of Reaction Conditions

Recent advances emphasize environmentally benign conditions. A 2021 study demonstrated that 2-methyl-1,8-naphthyridine derivatives can be synthesized in water using choline hydroxide (ChOH) as a catalyst, achieving yields exceeding 95%. Key parameters include:

| Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| ChOH (0.5) | H₂O | 50 | 12 | 95 |

| NaOH | H₂O | 50 | 6 | 88 |

This method avoids toxic organic solvents and simplifies purification.

Introduction of the Acetic Acid Side Chain

To incorporate the acetic acid moiety, ethyl 4-oxopentanoate serves as a bifunctional ketone-ester precursor. Under Friedländer conditions, condensation with 2-amino-4-methylpyridine yields ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate, which is hydrolyzed to the target compound using aqueous HCl (Scheme 1).

Scheme 1:

- Friedländer Annulation:

$$ \text{2-Amino-4-methylpyridine} + \text{Ethyl 4-oxopentanoate} \xrightarrow{\text{ChOH/H}_2\text{O}} \text{Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate} $$ - Ester Hydrolysis:

$$ \text{Ethyl ester} \xrightarrow{\text{HCl/H}_2\text{O}} \text{this compound} $$

Vilsmeier-Haack Formylation and Subsequent Oxidation

An alternative route involves formylation of pre-synthesized 2-methyl-1,8-naphthyridine followed by oxidation to the carboxylic acid.

Regioselective Formylation

Treatment of 2-methyl-1,8-naphthyridine with POCl₃ and DMF at 75°C generates 3-formyl-2-methyl-1,8-naphthyridine. The methyl group at position 2 directs electrophilic substitution to position 3, achieving >90% regioselectivity.

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized using Jones reagent (CrO₃/H₂SO₄) to yield this compound. However, over-oxidation risks necessitate careful temperature control (0–5°C).

Recent studies explore palladium-catalyzed C–H functionalization for direct introduction of the acetic acid group.

Directed C–H Alkylation

Using 2-methyl-1,8-naphthyridine as a substrate, a palladium(II) catalyst with 8-aminoquinoline as a directing group facilitates alkylation at position 3. Reaction with tert-butyl acrylate followed by hydrolysis affords the target compound.

Key Advantages:

- Avoids pre-functionalized starting materials.

- Enables late-stage diversification.

Spectroscopic Characterization

NMR Analysis

IR Spectroscopy

Strong absorption at 1715 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad, O–H stretch) confirms the carboxylic acid functionality.

Chemical Reactions Analysis

Functional Group Reactivity

The molecule contains two reactive sites:

-

1,8-Naphthyridine core : A bicyclic aromatic system with electron-deficient pyridine-like nitrogens.

-

Acetic acid side chain : A carboxylic acid group capable of decarboxylation, esterification, or amidation.

Key Reactivity Features:

a. Esterification

Reaction:

Conditions: Acid catalysis (e.g., H₂SO₄, HCl) in

Scientific Research Applications

Chemistry

- Building Block : 2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid serves as a precursor for synthesizing various heterocyclic compounds. Its unique structure allows for modifications that can lead to new materials with desirable properties.

Biology

- Antimicrobial Activity : Research has demonstrated that derivatives of 1,8-naphthyridine exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the naphthyridine scaffold can enhance antibacterial efficacy against various pathogens .

- Anticancer Potential : The compound has been explored for its anticancer properties. Analogues have shown activity against different cancer cell lines, indicating potential therapeutic applications in oncology .

Medicine

- Therapeutic Applications : Investigations into the therapeutic effects of this compound suggest its potential in treating bacterial infections and cancer. For example, certain derivatives have been evaluated for their ability to inhibit specific cancer cell growth and possess favorable pharmacokinetic profiles .

- Neurological Disorders : Some derivatives are being studied for their effects on neurological conditions such as Alzheimer's disease due to their interaction with adenosine receptors .

Industry

- Material Science : The compound is utilized in developing advanced materials such as light-emitting diodes and dye-sensitized solar cells due to its electronic properties .

- Chemical Processes : It plays a role in various chemical processes where its unique structure can facilitate reactions leading to valuable products.

Case Study 1: Antimicrobial Evaluation

A study conducted on the antibacterial activity of 1,8-naphthyridine derivatives demonstrated significant efficacy against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimum inhibitory concentrations comparable to established antibiotics, highlighting their potential as new antibacterial agents .

Case Study 2: Anticancer Activity

Research focused on the synthesis of novel derivatives of this compound showed promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The structure-activity relationship studies indicated that specific substitutions on the naphthyridine ring significantly enhanced anticancer activity .

Data Summary Table

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of topoisomerase II, forming hydrogen bonds with amino acid residues and intercalating with DNA. This interaction disrupts DNA synthesis and cell division, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

4-(2-Methyl-1,8-naphthyridin-3-yl)butanoic Acid

- Structure: Features a butanoic acid chain (C₄) instead of acetic acid (C₂) at position 3.

- Molecular Formula : C₁₉H₁₇F₂N₂O₄ (fluorinated analog).

- No biological data is available, but structural modifications like fluorination could enhance metabolic stability .

Ethyl 2-(2-Methyl-1,8-naphthyridin-3-yl)acetate

N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–Acetic Acid Cocrystal

- Structure : Cocrystal of a methyl-substituted naphthyridine acetamide and acetic acid.

- Key Differences : Demonstrates the naphthyridine ring’s ability to form stable cocrystals, which can modulate solubility and dissolution rates. The acetamide group introduces hydrogen-bonding capabilities distinct from the acetic acid moiety .

Heterocyclic Carboxylic Acids with Similar Substituents

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

- Structure : Benzoic acid substituted with a methylthiazole group.

- Molecular Formula: C₁₁H₉NO₂S.

- Physical Properties : Melting point = 139.5–140°C.

- Key Differences : The thiazole ring introduces sulfur, which may alter electronic properties and metal-binding capacity. Higher melting point suggests stronger crystal packing compared to naphthyridine derivatives .

3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

- Structure : Meta-substituted benzoic acid analog.

- Molecular Formula: C₁₁H₉NO₂S.

- Physical Properties : Melting point = 200–201°C.

- Key Differences : Positional isomerism affects intermolecular interactions, leading to a significantly higher melting point than the ortho-substituted analog .

Functional Group Impact on Properties

Biological Activity

2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid is a compound belonging to the 1,8-naphthyridine class, which has garnered attention due to its diverse biological activities. This article explores the various biological activities associated with this compound, highlighting its potential therapeutic applications and mechanisms of action based on recent research findings.

This compound is characterized by its unique naphthyridine structure, which contributes to its biological activity. The compound can be synthesized through various methods, often involving multicomponent reactions that yield derivatives with enhanced properties for specific applications in medicinal chemistry.

Anticancer Activity

Recent studies have demonstrated that 1,8-naphthyridine derivatives exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and prostate cancer cells. Table 1 summarizes the IC50 values of selected derivatives compared to standard treatments:

| Compound | Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|---|

| 10c | MCF7 | 1.47 | Staurosporine | 4.51 |

| 8d | MCF7 | 1.62 | Staurosporine | 4.51 |

| 4d | MCF7 | 1.68 | Staurosporine | 4.51 |

| 10f | MCF7 | 2.30 | Staurosporine | 4.51 |

| 8b | MCF7 | 3.19 | Staurosporine | 4.51 |

These results indicate that certain derivatives of this compound possess superior anticancer activity compared to established drugs.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial strains, suggesting potential use in treating infections. The mechanism of action appears to involve DNA intercalation and disruption of cellular processes, which is common among naphthyridine derivatives .

Other Biological Activities

In addition to anticancer and antimicrobial effects, research indicates that this compound may possess:

- Analgesic properties : Potentially useful in pain management therapies.

- Antioxidant activity : May help in reducing oxidative stress in cells.

- Anticonvulsant effects : Suggesting a role in neurological applications .

The biological activities of this compound can be attributed to several mechanisms:

- DNA Intercalation : The naphthyridine structure allows for effective intercalation into DNA, inhibiting replication and transcription processes.

- Protein Binding : It has been shown to form multiple hydrogen bonds with target proteins, influencing their function and leading to cellular apoptosis in cancer cells .

Case Studies

A notable study highlighted the synthesis and evaluation of various naphthyridine derivatives for their anticancer properties, revealing that modifications at specific positions significantly enhance their efficacy against cancer cell lines. For instance, substituents at the C3 position were critical for improving bioactivity and selectivity against tumor cells .

Q & A

Q. What are the common synthetic pathways for 2-(2-Methyl-1,8-naphthyridin-3-yl)acetic acid?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to functionalize the naphthyridine core. For example:

- Step 1 : Alkylation of 2-methyl-1,8-naphthyridine precursors with bromoacetic acid derivatives.

- Step 2 : Acid hydrolysis of ester intermediates (e.g., Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate, CAS 300680-10-8) to yield the acetic acid moiety .

- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) .

Table 1 : Key Synthetic Methods

| Method | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C | 65–75 | |

| Suzuki Coupling | Pd(PPh₃)₄, NaHCO₃, DME/H₂O | 70–85 |

Q. How is the compound structurally characterized?

X-ray crystallography (using SHELX software ) is the gold standard for confirming the naphthyridine core and acetic acid substitution. Additional methods:

- NMR : and NMR to verify methyl and carboxylic proton environments (e.g., δ ~2.5 ppm for methyl, δ ~12.0 ppm for -COOH) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ = 231.09) .

Q. What safety precautions are required during handling?

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H319/H335 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) calculates:

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- HOMO-LUMO gaps (e.g., ~4.5 eV) to assess redox stability .

- Solvent effects : PCM models simulate aqueous vs. organic solvent interactions .

Example : DFT-guided optimization of coupling reactions reduces byproduct formation by 30% .

Q. How to resolve contradictions in biological activity data?

Contradictions (e.g., variable IC₅₀ values in antimicrobial assays) require:

- Dose-response validation : Replicate assays using standardized protocols (e.g., CLSI guidelines) .

- Structural analogs : Compare with derivatives (Table 2) to isolate functional group contributions .

Table 2 : Structure-Activity Comparison

| Compound | Key Modifications | Activity (IC₅₀, μM) |

|---|---|---|

| Target compound | 2-Methyl, -COOH | 12.3 ± 1.2 |

| 5-Chloro analog | 5-Cl substitution | 8.7 ± 0.9 |

| Ethyl ester derivative | Esterified -COOH | >100 (inactive) |

Q. What advanced techniques validate crystallographic data quality?

- R-factors : Refinement with SHELXL ensures R₁ < 0.05 for high-resolution datasets.

- Twinned data analysis : Use PLATON to detect pseudo-symmetry in challenging crystals.

- Hirshfeld surfaces : Quantify intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .

Q. How to optimize solubility for in vivo studies?

- Salt formation : React with sodium bicarbonate to generate water-soluble sodium salts .

- Co-solvents : Use DMSO/PBS mixtures (≤10% DMSO) to balance solubility and biocompatibility .

- Nanoformulation : Encapsulate in PEGylated liposomes (size < 200 nm) to enhance bioavailability .

Methodological Notes

- Contradictory spectral data : Cross-validate NMR with computational predictions (e.g., ACD/Labs NMR simulator) and HSQC/HMBC for ambiguous signals .

- Crystallization challenges : Screen solvent systems (e.g., DCM/hexane vs. MeOH/water) and employ vapor diffusion for high-quality crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.